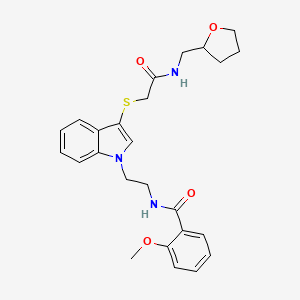
2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-methoxy-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, commonly referred to as compound 1, is a complex organic molecule with potential biological activities. Its molecular formula is C25H29N3O4S, and it has a molecular weight of 467.58 g/mol. This compound has garnered interest in pharmaceutical research due to its structural features that suggest possible interactions with biological targets.
Chemical Structure
The IUPAC name for this compound highlights its intricate structure, which includes:
- A methoxy group.
- An indole moiety.
- A tetrahydrofuran ring.
This combination of functional groups may contribute to its biological activity.
Biological Activity Overview
The biological activity of compound 1 can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins and activation of caspases .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (human epidermoid carcinoma) | TBD | Apoptosis induction |
| Compound 2 | Jurkat (T-cell leukemia) | TBD | Bcl-2 inhibition |
| Compound 3 | U251 (glioblastoma) | TBD | Caspase activation |
Antimicrobial Activity
Compounds containing thioether and indole functionalities have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydrofuran ring may enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound 1 | E. coli | TBD |
| Compound 1 | S. aureus | TBD |
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Protein Interactions : The indole moiety may interact with key proteins involved in cell survival pathways, potentially leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Compounds with similar structures can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .
Case Studies
A recent study assessed the anticancer properties of indole-based compounds, including derivatives similar to compound 1. The results indicated a dose-dependent response in various cancer cell lines, with significant cytotoxicity observed at higher concentrations . Another study focused on the antimicrobial efficacy of thioether-containing compounds, revealing promising results against resistant bacterial strains .
Properties
IUPAC Name |
2-methoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-31-22-11-5-3-9-20(22)25(30)26-12-13-28-16-23(19-8-2-4-10-21(19)28)33-17-24(29)27-15-18-7-6-14-32-18/h2-5,8-11,16,18H,6-7,12-15,17H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEPXHRCIQPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














